1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Overview
Description
1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a complex organic compound that features a piperazine ring substituted with a 2,4-dichlorobenzyl group and a pyrazole ring substituted with a methoxy and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Substitution with 2,4-Dichlorobenzyl Group: The piperazine ring is then substituted with a 2,4-dichlorobenzyl group using nucleophilic substitution reactions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately, often through the reaction of hydrazines with 1,3-diketones.
Final Coupling: The final step involves coupling the substituted piperazine with the pyrazole ring under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Studies: The compound can be used to study the interactions of substituted piperazines and pyrazoles with biological targets.
Pharmaceutical Industry: It can serve as an intermediate in the synthesis of more complex pharmaceutical agents.
Chemical Biology: The compound can be used in chemical biology to probe the function of specific proteins or pathways.
Mechanism of Action
The mechanism of action of 1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, while the pyrazole ring can modulate enzyme activity. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]-3-PROPYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
- 1-[4-(2,4-DIMETHYLBENZYL)PIPERAZINO]-3-PROPYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
- 1-[4-(2-CHLOROBENZYL)PIPERAZINO]-3-PROPYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
Uniqueness
1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to the specific combination of substituents on the piperazine and pyrazole rings. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-3-(3-methoxy-4-nitropyrazol-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N5O4/c1-29-18-16(25(27)28)12-24(21-18)5-4-17(26)23-8-6-22(7-9-23)11-13-2-3-14(19)10-15(13)20/h2-3,10,12H,4-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMYFTWTKGWHOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CCC(=O)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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